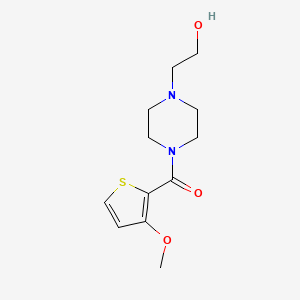

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone

Description

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone is a synthetic small molecule characterized by a piperazine core linked to a 3-methoxythiophene moiety via a methanone bridge. The hydroxyethyl substituent on the piperazine ring enhances hydrophilicity, while the 3-methoxy group on the thiophene ring modulates electronic properties and steric interactions.

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone |

InChI |

InChI=1S/C12H18N2O3S/c1-17-10-2-9-18-11(10)12(16)14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8H2,1H3 |

InChI Key |

DQWGRIIVIXMTPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)C(=O)N2CCN(CC2)CCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone typically involves the reaction of 2-hydroxyethylpiperazine with 3-methoxythiophene-2-carboxylic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Scientific Research Applications

(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone is utilized in various scientific research fields, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Mechanism of Action

The mechanism of action of (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Thiophene Derivatives

Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Substituents : Trifluoromethylphenyl on piperazine; unsubstituted thiophene.

- Synthesis : Prepared via HOBt/TBTU-mediated coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and thiophene-2-carboxylic acid in DMF .

- Key Differences : The trifluoromethyl group increases lipophilicity (higher logP) compared to the hydroxyethyl group in the target compound. This substitution may enhance blood-brain barrier penetration but reduce aqueous solubility.

MK45 (RTC6): 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one

Piperazine-Furan vs. Piperazine-Thiophene Derivatives

4-(4-Aminophenyl)piperazin-1-ylmethanone

Substituent Effects on Stability and Metabolism

Teneligliptin Degradation Products (TENE-D1 to TENE-D7)

- Substituents : Varied piperazine-thiazolidine/pyrazole hybrids.

- Key Differences : Degradation under basic/thermal conditions generates products with altered piperazine connectivity (e.g., TENE-D1, TENE-D5). The hydroxyethyl group in the target compound may confer resistance to similar degradation pathways due to hydrogen-bond stabilization .

Methoxy Group Impact: Comparison with Chromenone Derivatives

(4g)

- Substituents: Methoxychromenone core; propoxy-piperazine linker.

- Synthesis : Alkylation of piperazine with a benzyl group .

- Key Differences: The methoxy group in chromenone enhances resonance stabilization, whereas the 3-methoxy group in the target compound may direct electrophilic substitution on thiophene.

Research Implications

- Hydroxyethyl vs. Trifluoromethyl : The hydroxyethyl group improves solubility but may limit membrane permeability compared to trifluoromethyl derivatives .

- Thiophene vs. Furan : Thiophene’s higher aromaticity enhances stability and electronic interactions in receptor binding .

- Methoxy Positioning : The 3-methoxy group on thiophene may sterically hinder metabolic oxidation at the 5-position, improving stability .

Biological Activity

The compound (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone is a derivative of piperazine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 252.34 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A piperazine ring which is known for its ability to interact with various biological targets.

- A methoxy group attached to a thiophene ring, which may enhance lipophilicity and biological activity.

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit a range of pharmacological activities, including:

- Antidepressant Activity : Piperazine derivatives have been studied for their potential as antidepressants, often targeting serotonin receptors.

- Anticancer Properties : Some studies suggest that modifications of piperazine can lead to compounds with anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Effects : Certain piperazine compounds have displayed antimicrobial properties against various bacteria and fungi.

The exact mechanism of action for this specific compound is still under investigation. However, it is hypothesized that it may interact with neurotransmitter receptors or inhibit specific enzymes involved in cancer cell proliferation.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antidepressant | |

| Compound B | Anticancer | |

| Compound C | Antimicrobial | |

| Target Compound | Potentially Multifunctional | This Study |

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition coefficient) | 0.5 |

| pKa | 7.4 |

Case Study 1: Antidepressant Activity

A study conducted on similar piperazine derivatives demonstrated significant antidepressant effects in animal models. The mechanism was linked to the modulation of serotonin levels in the brain, suggesting that the target compound may exhibit similar effects.

Case Study 2: Anticancer Potential

Research involving analogs of the target compound showed promising results in inhibiting the proliferation of breast cancer cells. The study highlighted the importance of the methoxy group in enhancing cytotoxicity against cancer cells.

Case Study 3: Antimicrobial Efficacy

A comparative analysis revealed that compounds with similar structural features displayed notable antimicrobial activity against Gram-positive bacteria. This suggests that the target compound could also possess such properties, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.